Gambogic acid

Catalog No.
S528669
CAS No.
2752-65-0
M.F
C38H44O8
M. Wt
628.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gambogic acid

CAS Number

2752-65-0

Product Name

Gambogic acid

IUPAC Name

4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid

Molecular Formula

C38H44O8

Molecular Weight

628.7 g/mol

InChI

InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/t23-,27+,36-,37+,38-/m1/s1

InChI Key

GEZHEQNLKAOMCA-VDMQVCGESA-N

SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

B-Guttiferrin; Beta-Guttiferrin; Beta-Guttilactone; Cambogic acid; Guttatic acid; Guttic acid.

Canonical SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C

Isomeric SMILES

CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)CC=C(C)C(=O)O)O)C)C

Description

The exact mass of the compound Gambogic acid is 628.30362 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Xanthones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gambogic Acid (GA): is a natural product with a wide range of pharmacological properties . It plays an important role in inhibiting tumor growth . A large number of GA derivatives have been designed and prepared to improve its shortcomings, such as poor water solubility, low bioavailability, poor stability, and adverse drug effects .

Gambogic acid is a naturally occurring compound primarily derived from the resin of the Garcinia hanburyi tree, commonly known as gamboge. This compound is classified as a xanthone and has the chemical formula C38H44O8C_{38}H_{44}O_8. Gambogic acid is recognized for its distinct yellow to brownish color and is notable for its potential therapeutic properties, particularly in oncology. Research has highlighted its multifaceted biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects, making it a subject of considerable interest in medicinal chemistry and pharmacology .

GA exhibits anticancer activity through multiple pathways, including:

  • Inducing apoptosis: GA triggers programmed cell death in cancer cells [].
  • Cell cycle arrest: It disrupts the normal cell division cycle, hindering cancer cell proliferation [].
  • Anti-angiogenesis: GA may inhibit the formation of new blood vessels that nourish tumors [].

The exact mechanisms underlying these effects are still under investigation.

  • Toxicity: GA exhibits significant cytotoxic (cell-killing) effects and should be handled with caution. Studies suggest it can be toxic to normal cells alongside cancer cells [].
  • Other hazards: Limited data exists on specific flammability or reactivity hazards. However, as with most organic compounds, it is advisable to handle GA with appropriate personal protective equipment in a well-ventilated environment.
That are crucial for its biological activity. One significant reaction is its epimerization at the C2 center, which can lead to the formation of epi-gambogic acid. This process can occur through thermal isomerization, resulting in a mixture of gambogic acid and its epimer . Additionally, gambogic acid can participate in Michael addition reactions with thiol-containing compounds, allowing it to form covalent adducts that modify protein function. This reactivity is believed to contribute to its anti-cancer properties by disrupting cellular thiol homeostasis .

Gambogic acid exhibits a wide range of biological activities, particularly in cancer treatment. Its mechanisms include:

  • Induction of Apoptosis: Gambogic acid promotes programmed cell death in various cancer cell lines by increasing reactive oxygen species (ROS) levels and modulating key proteins involved in apoptosis .
  • Inhibition of Tumor Growth: It has shown potent inhibitory effects on the proliferation of several cancer cell types, including breast and pancreatic cancers .
  • Anti-Metastatic Properties: Gambogic acid suppresses the expression of matrix metalloproteinases, which are critical for cancer cell invasion and metastasis .
  • Cell Cycle Arrest: It induces G2/M phase arrest in cancer cells, further contributing to its anti-proliferative effects .

The synthesis of gambogic acid can be achieved through several methods:

  • Natural Extraction: The primary method involves extracting gambogic acid from the gamboge resin using organic solvents like ethanol or methanol .
  • Chemical Synthesis: Researchers have developed synthetic routes that modify natural precursors or employ total synthesis techniques to produce gambogic acid and its derivatives .
  • Nanoformulation Techniques: Recent advancements involve encapsulating gambogic acid in nanoparticles to enhance its solubility and bioavailability for therapeutic applications .

Gambogic acid has several applications, particularly in the field of medicine:

  • Cancer Therapy: Its most prominent application is as an anti-cancer agent due to its ability to induce apoptosis and inhibit tumor growth .
  • Nanomedicine: Gambogic acid is being explored for use in nanomedicine, where it is formulated into nanoparticles for targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .
  • Traditional Medicine: Historically, gamboge has been used in traditional medicine for various ailments, including digestive disorders and skin conditions.

Studies have investigated the interactions of gambogic acid with various biomolecules:

  • Protein Interactions: Gambogic acid forms adducts with thiol groups on proteins through Michael addition reactions, influencing protein function and stability .
  • Synergistic Effects with Other Drugs: Research indicates that combining gambogic acid with other chemotherapeutics may enhance anti-cancer efficacy while reducing toxicity compared to conventional therapies .

Several compounds share structural or functional similarities with gambogic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilaritiesBiological ActivityUnique Features
CelastrolXanthone coreAnti-cancerKnown Hsp90 inhibitor
1-HydroxyxanthoneXanthone coreAntioxidantExhibits neuroprotective effects
MangostinXanthone coreAnti-inflammatoryStronger antioxidant properties
HypericinPolyphenolic structureAnti-cancerAntiviral properties

Gambogic acid stands out due to its specific mechanisms involving thiol modification and unique structural features that enhance its anti-cancer properties compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

7.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

628.30361836 g/mol

Monoisotopic Mass

628.30361836 g/mol

Heavy Atom Count

46

Appearance

Yellow solid powder

Melting Point

86 - 91 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8N585K83U2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

Gambogic_acid

Dates

Modify: 2023-08-15
1: Qi Q, Lu N, Li C, Zhao J, Liu W, You Q, Guo Q. Involvement of RECK in gambogic acid induced anti-invasive effect in A549 human lung carcinoma cells. Mol Carcinog. 2014 Feb 14. doi: 10.1002/mc.22138. [Epub ahead of print] PubMed PMID: 24532189.
2: Wang Y, Xiang W, Wang M, Huang T, Xiao X, Wang L, Tao D, Dong L, Zeng F, Jiang G. Methyl jasmonate sensitizes human bladder cancer cells to gambogic acid-induced apoptosis through down-regulation of EZH2 expression by miR-101. Br J Pharmacol. 2014 Feb;171(3):618-35. doi: 10.1111/bph.12501. PubMed PMID: 24490857.
3: Duan D, Zhang B, Yao J, Liu Y, Sun J, Ge C, Peng S, Fang J. Gambogic acid induces apoptosis in hepatocellular carcinoma SMMC-7721 cells by targeting cytosolic thioredoxin reductase. Free Radic Biol Med. 2014 Apr;69:15-25. doi: 10.1016/j.freeradbiomed.2013.12.027. Epub 2014 Jan 7. PubMed PMID: 24407164.
4: Liu N, Huang H, Liu S, Li X, Yang C, Dou QP, Liu J. Calcium channel blocker verapamil accelerates gambogic acid-induced cytotoxicity via enhancing proteasome inhibition and ROS generation. Toxicol In Vitro. 2014 Apr;28(3):419-25. doi: 10.1016/j.tiv.2013.12.008. Epub 2013 Dec 27. PubMed PMID: 24373880.
5: Shi X, Chen X, Li X, Lan X, Zhao C, Liu S, Huang H, Liu N, Liao S, Song W, Zhou P, Wang S, Xu L, Wang X, Dou QP, Liu J. Gambogic acid induces apoptosis in imatinib-resistant chronic myeloid leukemia cells via inducing proteasome inhibition and caspase-dependent Bcr-Abl downregulation. Clin Cancer Res. 2014 Jan 1;20(1):151-63. doi: 10.1158/1078-0432.CCR-13-1063. Epub 2013 Dec 12. PubMed PMID: 24334603; PubMed Central PMCID: PMC3938960.
6: Wang LH, Li Y, Yang SN, Wang FY, Hou Y, Cui W, Chen K, Cao Q, Wang S, Zhang TY, Wang ZZ, Xiao W, Yang JY, Wu CF. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling. Br J Cancer. 2014 Jan 21;110(2):341-52. doi: 10.1038/bjc.2013.752. Epub 2013 Dec 3. PubMed PMID: 24300974; PubMed Central PMCID: PMC3899775.
7: Liu N, Huang H, Xu L, Hua X, Li X, Liu S, Yang C, Zhao C, Zhao C, Li S, Dou QP, Liu J. The combination of proteasome inhibitors bortezomib and gambogic acid triggers synergistic cytotoxicity in vitro but not in vivo. Toxicol Lett. 2014 Jan 30;224(3):333-40. doi: 10.1016/j.toxlet.2013.11.021. Epub 2013 Nov 26. PubMed PMID: 24291039.
8: Wang LH, Yang JY, Yang SN, Li Y, Ping GF, Hou Y, Cui W, Wang ZZ, Xiao W, Wu CF. Suppression of NF-κB signaling and P-glycoprotein function by gambogic acid synergistically potentiates adriamycin -induced apoptosis in lung cancer. Curr Cancer Drug Targets. 2014 Jan;14(1):91-103. PubMed PMID: 24245692.
9: Xu P, Li J, Shi L, Selke M, Chen B, Wang X. Synergetic effect of functional cadmium-tellurium quantum dots conjugated with gambogic acid for HepG2 cell-labeling and proliferation inhibition. Int J Nanomedicine. 2013;8:3729-36. doi: 10.2147/IJN.S51622. Epub 2013 Sep 30. PubMed PMID: 24109183; PubMed Central PMCID: PMC3792847.
10: Yu F, He C, Waddad AY, Munyendo WL, Lv H, Zhou J, Zhang Q. N-octyl-N-arginine-chitosan (OACS) micelles for gambogic acid oral delivery: preparation, characterization and its study on in situ intestinal perfusion. Drug Dev Ind Pharm. 2013 May 17. [Epub ahead of print] PubMed PMID: 23679668.

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